

In Vitro Profile: A Comparative Analysis of Jak1-IN-11 and Upadacitinib

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Compound of Interest		
Compound Name:	Jak1-IN-11	
Cat. No.:	B12396279	Get Quote

In the landscape of selective Janus kinase (JAK) inhibitors, both **Jak1-IN-11** and Upadacitinib have emerged as significant molecules of interest for researchers in immunology and drug development. While both compounds exhibit potent inhibition of JAK1, a critical enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases, their in vitro characteristics present distinct profiles in terms of potency and selectivity. This guide provides a detailed comparison of their performance based on available experimental data.

Potency and Selectivity: A Head-to-Head Comparison

The inhibitory activity of **Jak1-IN-11** and Upadacitinib has been characterized through various in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Jak1-IN-11 demonstrates remarkable potency against JAK1 with a reported IC50 value of 0.02 nM in biochemical assays.[1][2] Its activity against JAK2 is also notable, with an IC50 of 0.44 nM, indicating a 22-fold selectivity for JAK1 over JAK2.[1][2] Data regarding its inhibitory activity against JAK3 and TYK2 are not readily available in the public domain, which limits a full assessment of its selectivity profile across the entire JAK family.

Upadacitinib, on the other hand, has been extensively characterized. In biochemical assays, it displays a potent inhibition of JAK1 with IC50 values ranging from 43 to 47 nM.[3][4] Its selectivity profile against other JAK family members is well-documented, with reported IC50



values of 120 nM for JAK2, 2300 nM for JAK3, and 4700 nM for TYK2.[3][4] This translates to a selectivity of approximately 2.8-fold for JAK1 over JAK2, 53-fold over JAK3, and 109-fold over TYK2 in these enzymatic assays.

In cellular assays, which are often more reflective of the physiological environment, Upadacitinib exhibits IC50 values of 14 nM for JAK1-dependent signaling, 593 nM for JAK2, 1860 nM for JAK3, and 2715 nM for TYK2.[5] These cellular data highlight a more pronounced selectivity, showing Upadacitinib to be approximately 42-fold more selective for JAK1 over JAK2, 133-fold over JAK3, and 194-fold over TYK2.

Inhibitor	Target	Biochemica I IC50 (nM)	Cellular IC50 (nM)	Fold Selectivity vs. JAK1 (Biochemic al)	Fold Selectivity vs. JAK1 (Cellular)
Jak1-IN-11	JAK1	0.02[1][2]	Not Available	-	-
JAK2	0.44[1][2]	Not Available	22	Not Available	
JAK3	Not Available	Not Available	Not Available	Not Available	
TYK2	Not Available	Not Available	Not Available	Not Available	
Upadacitinib	JAK1	43 - 47[3][4]	14[5]	-	-
JAK2	120[3][4]	593[5]	~2.8	~42	
JAK3	2300[3][4]	1860[5]	~53	~133	•
TYK2	4700[3][4]	2715[5]	~109	~194	

Experimental Methodologies

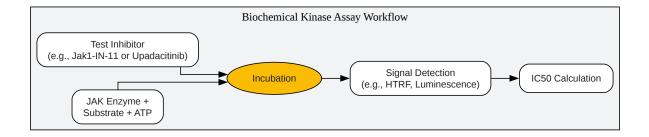
The in vitro data for these inhibitors are generated using established biochemical and cellular assays. While specific proprietary details may vary between studies, the general principles of these assays are outlined below.

Biochemical Kinase Assays



These assays directly measure the enzymatic activity of purified JAK isoforms and the ability of the inhibitor to block this activity. Common methodologies include:

- Homogeneous Time-Resolved Fluorescence (HTRF) / LanthaScreen™ Assays: These assays are based on the principle of FRET (Förster Resonance Energy Transfer). A specific peptide substrate for the JAK enzyme is used. Upon phosphorylation by the kinase, a labeled antibody that recognizes the phosphorylated substrate binds, bringing a donor and acceptor fluorophore in close proximity and generating a FRET signal. The inhibitor's potency is determined by its ability to reduce this signal. The reaction typically includes the purified JAK enzyme, a peptide substrate, and ATP, and is incubated with varying concentrations of the inhibitor.[6]
- ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed with the purified JAK enzyme, a substrate, and ATP. After the reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the produced ADP back to ATP, which is then measured using a luciferase/luciferin reaction. The amount of light produced is proportional to the ADP generated and thus the kinase activity.



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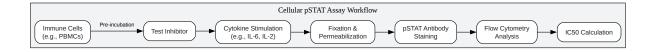
Biochemical assay workflow.

Cellular Assays



Cellular assays assess the inhibitor's activity within a more complex biological system, typically by measuring the inhibition of cytokine-induced signaling pathways.

• Phospho-STAT (pSTAT) Flow Cytometry Assay: This is a widely used method to determine the cellular potency of JAK inhibitors. Specific cell types (e.g., peripheral blood mononuclear cells - PBMCs) are stimulated with a cytokine known to signal through a particular JAK pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3). This stimulation leads to the phosphorylation of STAT proteins. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies that specifically recognize the phosphorylated form of the STAT protein. The level of pSTAT is quantified by flow cytometry. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the cytokine-induced pSTAT signal.



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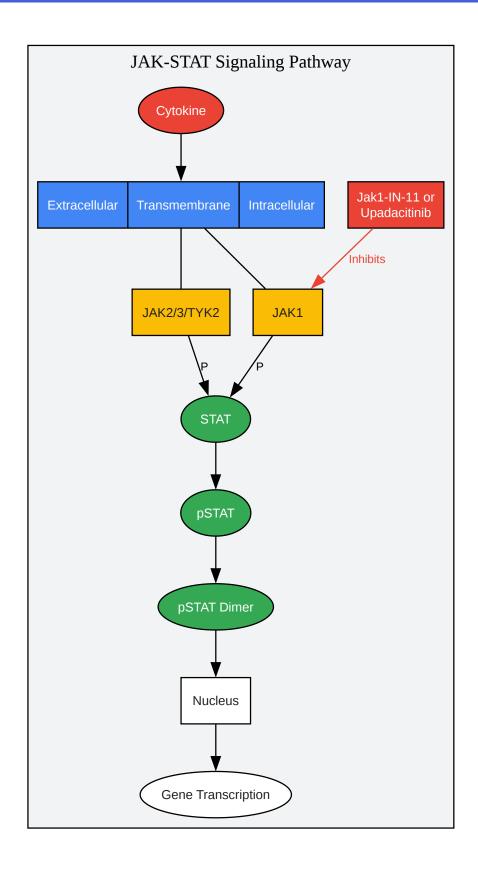
Cellular pSTAT assay workflow.

Signaling Pathway Context

Both **Jak1-IN-11** and Upadacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is a primary mechanism for signal transduction for a wide range of cytokines and growth factors that are crucial for immune cell development, activation, and function.

Upon cytokine binding to its receptor, the associated JAKs become activated and phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. By inhibiting JAK1, these compounds can effectively block the signaling of numerous pro-inflammatory cytokines.





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JAK-STAT signaling pathway inhibition.



Summary

In summary, both **Jak1-IN-11** and Upadacitinib are potent JAK1 inhibitors. Based on the available biochemical data, **Jak1-IN-11** appears to be significantly more potent than Upadacitinib in inhibiting the enzymatic activity of JAK1 and JAK2. However, a complete comparison is hampered by the lack of publicly available data on the full selectivity profile of **Jak1-IN-11** against JAK3 and TYK2, as well as cellular potency data. Upadacitinib has been more extensively characterized, demonstrating a favorable selectivity profile for JAK1 over other JAK family members, particularly in cellular assays. The choice between these inhibitors for in vitro research would depend on the specific experimental goals, such as the desired level of potency and the importance of selectivity against other JAK isoforms.

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